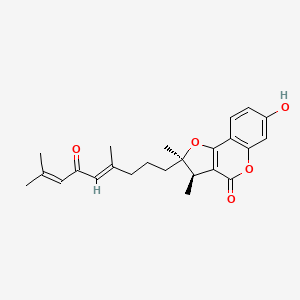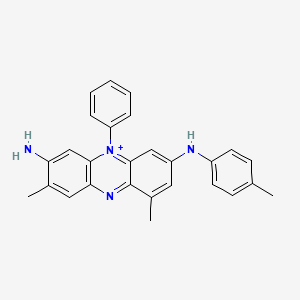
alpha-Bencynonatine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-Bencynonatine is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a synthetic compound known for its specific chemical structure and reactivity, making it valuable in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Bencynonatine typically involves a series of chemical reactions that require precise conditions. One common method includes the activation of bentonite ore with sodium carbonate, followed by organic compounding and high-pressure roll grinding . This process involves adding sodium carbonate powder and water to activate the bentonite ore, followed by the addition of organic molecules for compounding. The final product is obtained through drying and fine grinding.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale processes that ensure consistency and quality. The industrial method mirrors the laboratory synthesis but on a larger scale, with additional steps to ensure purity and stability. High-pressure roll grinding and organic intercalation are crucial steps in the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions: alpha-Bencynonatine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include quaternary ammonium cations, sodium carbonate, and various organic molecules . The conditions for these reactions often involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, the intercalation of organic molecules into the bentonite structure can result in enhanced adsorption and binding properties .
Applications De Recherche Scientifique
alpha-Bencynonatine has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst and adsorbent due to its high surface area and reactivity . In biology and medicine, this compound is explored for its potential in drug delivery systems and as a component in medical devices. Industrially, it is used in wastewater treatment, as a binder in foundry sands, and in the production of ceramics and paints .
Mécanisme D'action
The mechanism of action of alpha-Bencynonatine involves its interaction with various molecular targets and pathways. It acts by modifying the surface properties of materials, enhancing their adsorption and binding capabilities. This is achieved through the intercalation of organic molecules into the bentonite structure, which alters its physical and chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to alpha-Bencynonatine include other bentonite-based materials such as montmorillonite and beidellite . These compounds share similar structural properties but differ in their specific applications and reactivity.
Uniqueness: this compound stands out due to its unique preparation methods and the specific organic molecules used in its synthesis. This gives it distinct properties that make it more suitable for certain applications compared to other bentonite-based compounds .
Propriétés
Numéro CAS |
106650-06-0 |
|---|---|
Formule moléculaire |
C22H31NO3 |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
(3-methyl-3-azabicyclo[3.3.1]nonan-9-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C22H31NO3/c1-23-14-16-8-7-9-17(15-23)20(16)26-21(24)22(25,19-12-5-6-13-19)18-10-3-2-4-11-18/h2-4,10-11,16-17,19-20,25H,5-9,12-15H2,1H3 |
Clé InChI |
ROZOEEGFKDFEFP-UHFFFAOYSA-N |
SMILES |
CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |
SMILES canonique |
CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |
Synonymes |
bencynonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((5R,6S,7R,8S)-8-acetamido-6,7-dihydroxy-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1244544.png)





![(1R,2S,7S,8R,9S,12S,17S)-7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione](/img/structure/B1244551.png)

![(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one](/img/structure/B1244553.png)

![3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one](/img/structure/B1244555.png)

